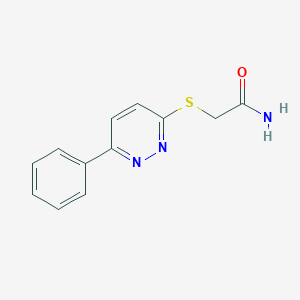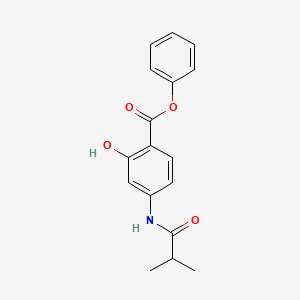![molecular formula C7H7BrN2O4S B2579228 2-{[(5-Bromo-1,3-thiazol-2-yl)carbamoyl]methoxy}acetic acid CAS No. 1248470-13-4](/img/structure/B2579228.png)
2-{[(5-Bromo-1,3-thiazol-2-yl)carbamoyl]methoxy}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-{[(5-Bromo-1,3-thiazol-2-yl)carbamoyl]methoxy}acetic acid” is a chemical compound with the molecular formula C7H7BrN2O4S and a molecular weight of 295.11 . It contains a thiazole ring, which is a five-membered heterocyclic compound containing three carbon atoms, one sulfur atom, and one nitrogen atom .
Synthesis Analysis
The synthesis of thiazole derivatives has been extensively studied. For instance, Sarojini et al. synthesized a series of 2-substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles by the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . These newly synthesized compounds were screened for their antifungal and antibacterial activities .
Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Chemical Reactions Analysis
The chemical reactions of thiazole derivatives have been widely studied. For example, in the synthesis of 2-substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles, 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone reacts with thiourea and substituted thioamides .
Aplicaciones Científicas De Investigación
Synthesis and Bioactivity
A range of bioactive compounds have been synthesized incorporating the thiazole structure, akin to the core structure of 2-{[(5-Bromo-1,3-thiazol-2-yl)carbamoyl]methoxy}acetic acid. Some compounds demonstrate significant analgesic, antifungal, antibacterial, and antiproliferative activities, showcasing their potential in the development of new therapeutic agents. For instance, certain benzohydrazide derivatives exhibit pronounced analgesic and antiproliferative effects, highlighting the therapeutic potential of related compounds (Vijaya Raj et al., 2007).
Photodynamic Therapy and Cancer Treatment
Compounds similar in structure have been noted for their high singlet oxygen quantum yield and good fluorescence properties, crucial for Type II photosensitizers used in photodynamic therapy. This indicates their potential application in cancer treatment, exploiting their ability to generate reactive oxygen species to kill cancer cells selectively (Pişkin et al., 2020).
Antimicrobial Applications
Several thiazole derivatives showcase potent antimicrobial properties. For instance, 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid have demonstrated notable in vitro antimicrobial activities against various microbial strains. This underscores the utility of these compounds in developing new antimicrobial agents (Noolvi et al., 2016).
Coordination Chemistry and Material Science
The structural versatility of thiazole derivatives allows for the formation of complex coordination compounds with metals, offering avenues for research in material science and catalysis. For example, complexes with nickel, copper, and zinc have been synthesized, demonstrating the adaptability of thiazole structures in forming varied coordination geometries and polymeric structures (Singh & Baruah, 2008).
Direcciones Futuras
Thiazole derivatives have shown diverse biological activities and have been used in the synthesis of various potent biologically active compounds . Therefore, the future directions in the research of “2-{[(5-Bromo-1,3-thiazol-2-yl)carbamoyl]methoxy}acetic acid” and its derivatives could involve exploring their potential biological activities and applications in medicinal chemistry.
Propiedades
IUPAC Name |
2-[2-[(5-bromo-1,3-thiazol-2-yl)amino]-2-oxoethoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O4S/c8-4-1-9-7(15-4)10-5(11)2-14-3-6(12)13/h1H,2-3H2,(H,12,13)(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYSOYYHPGHACO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)NC(=O)COCC(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(5-Bromo-1,3-thiazol-2-yl)carbamoyl]methoxy}acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

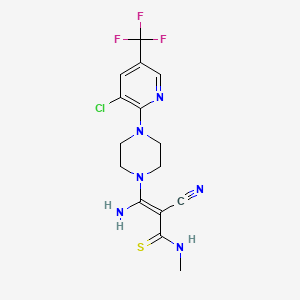
![7-Pyridin-3-yl-1,7-diaza-spiro[4.4]nonane 3HCl](/img/structure/B2579147.png)
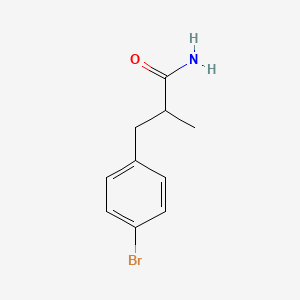
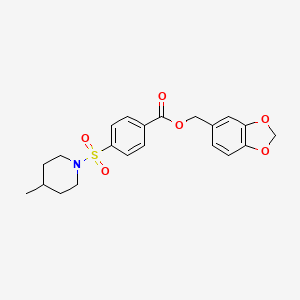
![4-(4-Chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidin-1-YL)pyridine](/img/structure/B2579155.png)
![1-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]cyclobutane-1-carbonitrile](/img/structure/B2579156.png)
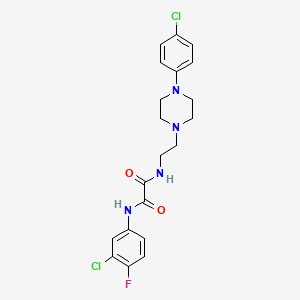
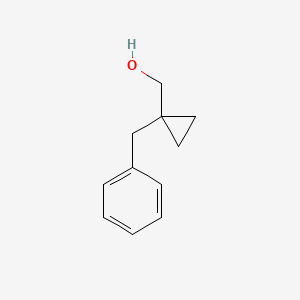
![4-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2579160.png)
![6-(3-oxobenzo[d]isothiazol-2(3H)-yl)hexanoic acid](/img/structure/B2579161.png)
![2-[(4-fluorophenyl)sulfonyl]-N-[2-(phenylsulfonyl)ethyl]acetamide](/img/structure/B2579162.png)
![2-[4-(Trifluoromethyl)piperidin-1-yl]-1,3-benzoxazole](/img/structure/B2579163.png)
